2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester is a compound with the Chemical Abstracts Service (CAS) number 1271738-74-9. It is primarily recognized as an impurity of Febuxostat, a medication used to treat hyperuricemia and chronic gout by inhibiting xanthine oxidase and xanthine dehydrogenase. The compound has a molecular formula of C18H22N2O4S and a molecular weight of 362.44 g/mol. It appears as a yellow solid and is soluble in dichloromethane and ethyl acetate .
This compound is classified under the category of antigout agents due to its association with Febuxostat, which is effective in lowering serum urate levels in patients suffering from gout. The compound's structural complexity and its role as an impurity highlight its significance in pharmaceutical research and development, particularly in the context of drug formulation and quality control .
The synthesis of 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester typically involves multi-step organic synthesis techniques. While specific synthetic routes are not extensively documented, it can be inferred that the process likely includes:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and confirm the structure of the final product .
The compound can undergo various chemical reactions typical for thiazole derivatives, including:
The stability of this compound under different pH conditions, temperature variations, and light exposure should be evaluated to assess its reactivity profile for potential applications .
As an impurity related to Febuxostat, this compound likely shares a similar mechanism of action involving inhibition of xanthine oxidase. This enzyme plays a crucial role in uric acid production, and by inhibiting it, the compound can help lower serum urate levels.
The effectiveness in managing hyperuricemia suggests that compounds like 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester may contribute to therapeutic outcomes in gout treatment through similar pathways as Febuxostat .
The chemical properties include stability under standard laboratory conditions but require further investigation for specific applications or formulations.
2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester is primarily utilized in scientific research related to drug development, particularly focusing on gout treatments. Its role as an impurity standard helps ensure quality control in pharmaceutical manufacturing processes, aiding in the assessment of drug safety and efficacy .
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2